The compound is classified under heterocyclic compounds, specifically those containing nitrogen atoms in their rings. It has a molecular formula of and a molecular weight of approximately 174.21 g/mol. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-(6-methylpyridin-2-yl)-1H-pyrazol-3-amine, and it can be identified by its Chemical Abstracts Service (CAS) number 1250693-08-3 .
The synthesis of 5-(6-methylpyridin-2-yl)-1H-pyrazol-3-amine typically involves several steps:
The molecular structure of 5-(6-methylpyridin-2-yl)-1H-pyrazol-3-amine features:
The structural representation can be described using standard notation such as InChI or SMILES:
InChI=1S/C9H10N4/c1-7-2-4-11-9(6-7)13-8(10)3-5-12-13/h2-6H,10H2,1H3This indicates the connectivity of atoms within the molecule, providing insights into its potential reactivity .
5-(6-methylpyridin-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions typical for compounds with amine and heterocyclic functionalities:
Common reagents for these reactions include alkyl halides for substitution and reducing agents like sodium borohydride for reduction .
The mechanism of action for 5-(6-methylpyridin-2-yl)-1H-pyrazol-3-amine in biological systems often involves its interaction with specific enzymes or receptors. The presence of both nitrogen-rich heterocycles allows it to engage in hydrogen bonding and coordination with metal ions, which is crucial for its biological activity.
Research indicates that compounds similar to this one may exhibit anti-inflammatory or anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis .
The physical properties of 5-(6-methylpyridin-2-yl)-1H-pyrazol-3-amine include:
| Property | Value |
|---|---|
| Molecular Weight | 174.21 g/mol |
| Appearance | Typically a solid or powder |
| Solubility | Soluble in organic solvents like ethanol |
| Melting Point | Not widely reported |
Chemical properties include stability under normal conditions but may vary under extreme pH or temperature .
5-(6-methylpyridin-2-yl)-1H-pyrazol-3-amine has several potential applications:
CAS No.: 52946-22-2
CAS No.: 11006-78-3
CAS No.: 463-82-1
CAS No.:
CAS No.: 64354-92-3